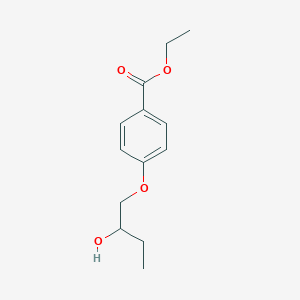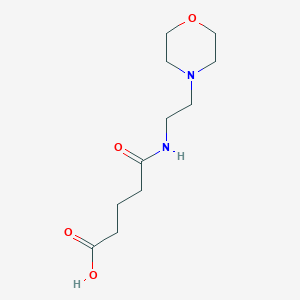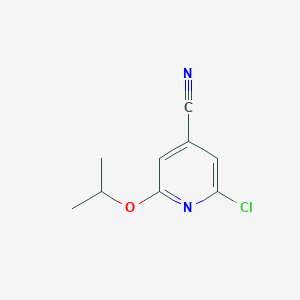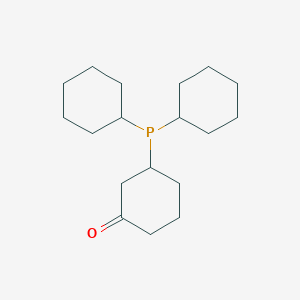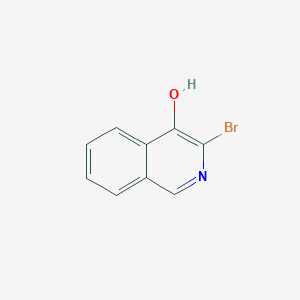
1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester
Descripción general
Descripción
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester typically involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as phosphorus oxybromide . The reaction mixture is usually refluxed for several hours, followed by distillation to remove the solvent .
Industrial Production Methods
Industrial production methods for this compound involve high-yield and efficient processes. One such method includes reacting a compound represented by formula (II) with phosphorus oxybromide without using a solvent or in a solvent . The reaction mixture is then treated with a peroxydisulfuric acid salt in a solvent comprising at least one amide-type solvent without adding sulfuric acid .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of potassium persulfate using sulfuric acid as a catalyst.
Reduction: Reduction reactions can be carried out using Zn/NH4Cl reductant system in alcohol.
Substitution: Substitution reactions involving the replacement of functional groups are common.
Common Reagents and Conditions
Oxidation: Potassium persulfate and sulfuric acid in an acetonitrile system.
Reduction: Zn/NH4Cl reductant system in alcohol.
Substitution: Various substituted phenylhydroxyamines.
Major Products Formed
Aplicaciones Científicas De Investigación
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it acts on calcium channels, particularly the ryanodine receptor, leading to the uncontrolled release of calcium stores . This mechanism is crucial for its insecticidal activity.
Comparación Con Compuestos Similares
Similar Compounds
Chlorantraniliprole: Another compound with a similar structure and insecticidal activity.
Cyantraniliprole: Similar to chlorantraniliprole, it also targets the ryanodine receptor.
Uniqueness
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct biological activities and chemical properties . Its ability to undergo various chemical reactions and its diverse applications in multiple fields further highlight its uniqueness.
Propiedades
Número CAS |
500011-95-0 |
|---|---|
Fórmula molecular |
C11H10ClN3O3 |
Peso molecular |
267.67 g/mol |
Nombre IUPAC |
ethyl 2-(3-chloropyridin-2-yl)-5-oxo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-18-11(17)8-6-9(16)14-15(8)10-7(12)4-3-5-13-10/h3-6H,2H2,1H3,(H,14,16) |
Clave InChI |
BCQDTBZHVSGHDS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=O)NN1C2=C(C=CC=N2)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![pyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8670746.png)
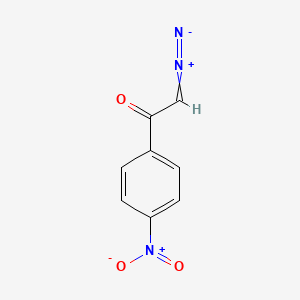
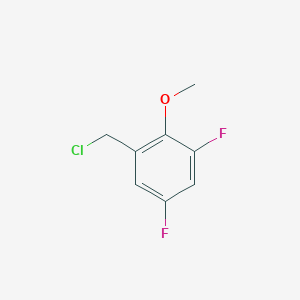

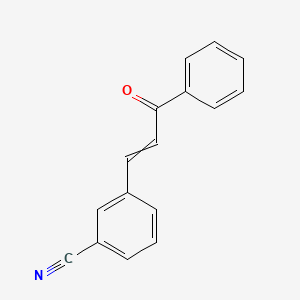
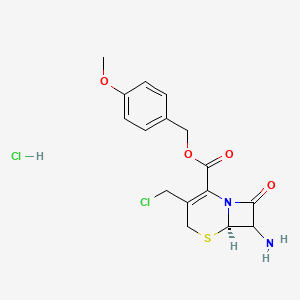
![4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B8670786.png)

